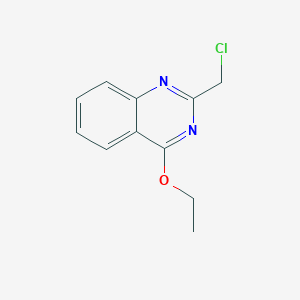

2-(Chloromethyl)-4-ethoxyquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Synthesis Methodologies

The journey of quinazoline chemistry began in the late 19th century. One of the earliest reported syntheses of a quinazoline derivative was by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline. A few decades later, in 1903, Gabriel reported a more satisfactory synthesis of the parent quinazoline molecule. Over the years, numerous synthetic methods have been developed to construct the quinazoline core.

Early methods often required harsh reaction conditions and offered limited substituent diversity. However, the field has witnessed significant evolution, with modern synthetic strategies focusing on efficiency, milder conditions, and broader functional group tolerance. These contemporary methods include:

Microwave-assisted synthesis: This technique has been shown to reduce reaction times and increase yields for the formation of quinazoline rings.

Transition metal-catalyzed reactions: Catalysts based on palladium, copper, and other transition metals have enabled novel and efficient routes to quinazolines through cross-coupling and cyclization reactions.

Green chemistry approaches: The use of environmentally benign solvents and catalysts is a growing trend in quinazoline synthesis, aligning with the principles of sustainable chemistry. fishersci.ca

Strategic Importance of the Quinazoline Heterocyclic Scaffold in Contemporary Organic Synthesis

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility has led to the development of numerous drugs and clinical candidates with a wide range of therapeutic applications, including:

Anticancer agents: Several FDA-approved cancer therapies, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline (B1210976) scaffold and function as tyrosine kinase inhibitors. mdpi.com

Antihypertensive agents: Certain quinazoline derivatives have shown efficacy in the management of hypertension. scispace.com

Antimicrobial and antifungal agents: The quinazoline core has been incorporated into compounds exhibiting activity against various bacterial and fungal strains. scispace.com

Antidiabetic agents: Research has explored the potential of quinazoline derivatives in the management of diabetes. evitachem.com

The strategic importance of the quinazoline scaffold lies in its rigid, planar structure which provides a defined orientation for substituents to interact with biological targets. Furthermore, the nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, contributing to binding affinity. The ability to readily modify the scaffold at various positions allows for the fine-tuning of pharmacological properties.

Overview of Academic Research Trajectories for 2-(Chloromethyl)-4-ethoxyquinazoline and Structurally Related Analogues

Academic and industrial research has identified this compound as a key intermediate for the synthesis of more complex molecules. The primary focus of this research has been the exploitation of the reactive chloromethyl group at the 2-position. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles.

A common synthetic route to this compound involves the reaction of a 2-ethoxyquinazoline precursor with a chloromethylating agent. evitachem.com The resulting compound is a versatile building block. For instance, the chloromethyl group can be displaced by amines, thiols, and other nucleophiles to introduce a wide range of functional groups, leading to the creation of libraries of novel quinazoline derivatives for biological screening. evitachem.com

Structurally related analogues, such as 2-(chloromethyl)-4-methylquinazoline (B46745), have also been extensively studied. chemicalbook.comchemicalbook.comchemimpex.com These analogues serve as crucial intermediates in the synthesis of various pharmaceuticals. For example, 2-(chloromethyl)-4-methylquinazoline is a key building block for the synthesis of linagliptin, a medication used to treat type 2 diabetes. chemicalbook.com Research on these compounds has led to the development of efficient and practical synthetic methods, often starting from readily available materials like o-aminoacetophenone or anthranilic acids. mdpi.comchemicalbook.com

The investigation of these chloromethylated quinazolines continues to be an active area of research, with a focus on developing new synthetic methodologies and exploring the therapeutic potential of the resulting derivatives in areas such as oncology and metabolic diseases. mdpi.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

668276-10-6 |

|---|---|

Molecular Formula |

C11H11ClN2O |

Molecular Weight |

222.67 g/mol |

IUPAC Name |

2-(chloromethyl)-4-ethoxyquinazoline |

InChI |

InChI=1S/C11H11ClN2O/c1-2-15-11-8-5-3-4-6-9(8)13-10(7-12)14-11/h3-6H,2,7H2,1H3 |

InChI Key |

OXXRWKGKLDEVHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC2=CC=CC=C21)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 4 Ethoxyquinazoline and Analogous Quinazoline Derivatives

Classical Approaches to the Quinazoline (B50416) Core Elaboration

The formation of the quinazoline ring, a bicyclic system comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of heterocyclic chemistry. ijarsct.co.in Classical methods have historically relied on cyclization reactions that build the pyrimidine portion onto a pre-existing benzene derivative.

Cyclocondensation Reactions for Quinazoline Formation

Cyclocondensation reactions are a primary strategy for assembling the quinazoline framework. A prominent classical method is the Niementowski quinazoline synthesis , which traditionally involves the thermal condensation of anthranilic acids with amides to yield 3,4-dihydro-4-oxoquinazolines, also known as quinazolin-4(3H)-ones. wikipedia.orgnih.gov This reaction, first reported by Stefan Niementowski in 1895, serves as a versatile route to key quinazolinone intermediates. wikipedia.org The process typically requires high temperatures and can be time-consuming, but it is a foundational method for accessing the core structure. nih.gov

Variations of this approach involve the reaction of anthranilic acid derivatives with other one-carbon sources. For instance, reacting anthranilic acid with formamide (B127407) or orthoesters in the presence of an acid catalyst can also lead to the formation of the quinazolin-4(3H)-one ring system. ijarsct.co.in These methods provide access to a wide array of substituted quinazolinones by varying the substituents on the anthranilic acid starting material.

Ring Annulation Strategies for Quinazoline Framework Construction

Ring annulation provides an alternative pathway to the quinazoline skeleton, often involving the formation of the heterocyclic ring through intramolecular cyclization of a suitably functionalized aniline (B41778) derivative. One strategy begins with 2-aminobenzonitriles, which can undergo cyclocondensation with reagents like aldehydes. researchgate.net The initial step often involves the formation of a Schiff base, followed by an intramolecular cyclization to build the pyrimidine ring. researchgate.net

Another classical approach, the Friedländer annulation, can be adapted for quinazoline synthesis. While primarily used for quinolines, modifications allow for its application in forming quinazolines from 2-aminobenzaldehydes or 2-aminoketones. wikipedia.org For example, the reaction of 1-(2-aminophenyl)-ethanone with chloroacetonitrile (B46850) can be used to synthesize 2-(chloromethyl)-4-methylquinazoline (B46745), demonstrating how the core can be constructed with a precursor to the desired C-2 substituent already in place. researchgate.netchemicalbook.com

Regioselective Introduction and Manipulation of Chloromethyl and Ethoxy Functionalities

Once the quinazoline or quinazolinone core is established, the specific introduction of the chloromethyl group at the C-2 position and the ethoxy group at the C-4 position is required. This often involves a sequence of regioselective functional group interconversions.

Halogenation Protocols for Chloromethyl Group Installation

The most direct method for installing the 2-chloromethyl group is through the selection of an appropriate starting material for the cyclization reaction. As detailed by Yang et al., the condensation of various substituted o-anthranilic acids with chloroacetonitrile provides a direct and high-yield synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives. researchgate.netmdpi.com This approach elegantly incorporates the desired C-2 substituent during the primary ring-forming step. The reaction shows good tolerance for both electron-donating and electron-withdrawing groups on the phenyl ring of the anthranilic acid. mdpi.com

| Entry | Starting Anthranilic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | o-Anthranilic acid | 2-Chloromethyl-4(3H)-quinazolinone | 88 |

| 2 | 5-Fluoro-2-aminobenzoic acid | 2-Chloromethyl-6-fluoroquinazolin-4(3H)-one | 75 |

| 3 | 4,5-Difluoro-2-aminobenzoic acid | 2-Chloromethyl-6,7-difluoroquinazolin-4(3H)-one | 78 |

| 4 | 6-Ethyl-2-aminobenzoic acid | 2-Chloromethyl-5-ethylquinazolin-4(3H)-one | 70 |

Etherification and Alkoxylation Strategies for Ethoxy Incorporation

The introduction of the 4-ethoxy group onto the quinazoline ring typically follows a two-step sequence starting from the 2-chloromethyl-4(3H)-quinazolinone intermediate.

Chlorination of the 4-Oxo Group: The first step is the conversion of the 4-oxo group into a more reactive 4-chloro group. The 4-oxo functionality in a quinazolinone is essentially an amide and can be converted to a chloro-imidate. This is commonly achieved by treatment with a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF). google.com This reaction transforms the 2-chloromethyl-4(3H)-quinazolinone into the highly reactive intermediate, 2-chloromethyl-4-chloroquinazoline .

Nucleophilic Substitution with Ethoxide: The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution. Reacting 2-chloromethyl-4-chloroquinazoline with ethanol (B145695) in the presence of a base, or more directly with sodium ethoxide, results in the displacement of the chloride ion to form the desired 4-ethoxy ether linkage. scispace.comresearchgate.net The reactivity of 4-chloroquinazolines with various nucleophiles, including alcohols, is well-documented and provides an efficient pathway to 4-alkoxyquinazolines. scispace.comnih.gov

Modern and Catalytic Approaches in 2-(Chloromethyl)-4-ethoxyquinazoline Synthesis

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and employing milder conditions through catalysis. While a specific one-pot synthesis of this compound using a modern catalytic system is not extensively documented, advancements in the synthesis of the quinazoline core are applicable.

Microwave irradiation (MWI) has emerged as a powerful tool for accelerating organic reactions. nih.gov The Niementowski quinazoline synthesis, which often requires harsh thermal conditions, can be significantly improved using microwave assistance, leading to shorter reaction times and increased yields. nih.govnih.gov Such techniques could be applied to the initial cyclocondensation step to rapidly generate the 2-chloromethyl-4(3H)-quinazolinone intermediate.

Furthermore, various metal-catalyzed and Lewis acid-catalyzed reactions have been developed for quinazoline synthesis. For example, copper-catalyzed tandem reactions have been used to construct quinazoline derivatives from 2-bromobenzyl bromides and aldehydes. researchgate.net While these methods are generally applied to different substitution patterns, the principles of using transition metal catalysts to facilitate C-N bond formation and cyclization represent a key area of modern synthetic development that could be adapted for the target molecule.

Transition Metal-Catalyzed Coupling Reactions for Quinazoline Assembly

Transition metal catalysis is a powerful tool for the synthesis of quinazoline derivatives, often allowing for milder reaction conditions and broader substrate scope. researchgate.netbeilstein-journals.orgresearchgate.net These methods typically involve the formation of the quinazoline ring through C-N bond-forming reactions.

For instance, copper-catalyzed cascade reactions have been employed for the synthesis of quinazolines. One such method utilizes readily available substituted (2-bromophenyl)methylamines and amidine hydrochlorides with copper(I) bromide as the catalyst and air as the oxidant. frontiersin.org This process involves a sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation.

Palladium catalysis has also been instrumental in quinazoline synthesis. A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by a palladium complex, provides diverse quinazolines in good yields. frontiersin.org Another palladium-catalyzed approach involves the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols through a hydrogen transfer mechanism, which includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation. nih.gov

Manganese-catalyzed reactions offer a more sustainable and cost-effective alternative. A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides has been developed for the synthesis of 2-substituted quinazolines. researchgate.netfrontiersin.org

Oxidative Cyclization Methodologies

Oxidative cyclization represents another major pathway to quinazoline and quinazolinone scaffolds. These methods often start from more reduced precursors and employ an oxidant to achieve the final aromatic ring system.

A bioinspired cooperative catalytic system using laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been applied for the aerobic oxidative cyclization of o-anthranilamide with aldehydes to produce quinazolinones. rsc.org This environmentally friendly method uses oxygen as the oxidant in aqueous media at ambient temperature. rsc.org Another approach utilizes an electro-oxidative cyclization of primary alcohols with 2-aminobenzamides, promoted by K₂S₂O₈, under metal- and base-free conditions. mdpi.com

The choice of oxidant and catalyst can be crucial. For example, the synthesis of quinazolin-4(3H)-ones can be achieved through the direct oxidation-cyclization of in situ-prepared aldehydes from styrenes with o-aminobenzamide in a metal-catalyst-free system. researchgate.net

Multi-Component and One-Pot Reaction Sequences

Multi-component reactions (MCRs) are highly efficient in rapidly building molecular complexity from simple starting materials in a single step. digitellinc.commdpi.com The Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize diverse polycyclic quinazolinones. digitellinc.comresearchgate.net One strategy involves an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a palladium-catalyzed intramolecular N-arylation. digitellinc.com

Catalyst-free, one-pot, multi-component synthesis of quinazolin-4-carboxamides has been achieved using 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium (B1175870) acetate. mdpi.com Similarly, 2,3-disubstituted quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions. researchgate.net

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Selectivity

The yield and purity of this compound and its analogs are highly dependent on the reaction conditions. Careful optimization of solvent, catalyst, temperature, pressure, and stoichiometry is crucial for an efficient and selective synthesis.

Influence of Solvent Systems on this compound Synthesis

The choice of solvent can significantly impact the reaction rate and yield. In the synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids and chloroacetonitrile, methanol (B129727) was found to be an effective solvent. nih.gov However, for substrates with poor solubility in methanol, such as those with nitro or multiple chloro substituents, the yields were considerably lower. ijprajournal.com

For the conversion of 4(3H)-quinazolinones to 4-chloroquinazolines, phosphorus oxychloride or thionyl chloride are often used, sometimes in the presence of a solvent like toluene (B28343). researchgate.net The subsequent alkoxylation is typically carried out in the corresponding alcohol (in this case, ethanol) with the presence of a base to generate the alkoxide.

In multi-component reactions, the solvent can play a critical role. For instance, in the synthesis of polycyclic quinazolinones via an Ugi-4CR followed by palladium-catalyzed annulation, solvents such as methanol for the Ugi reaction and toluene for the cyclization step have been employed. digitellinc.com

Catalyst Systems and Reaction Promoters in Quinazoline Formation

A wide array of catalysts and promoters have been investigated for quinazoline synthesis. In the transition metal-catalyzed approaches, the choice of both the metal and the ligand is critical. For instance, copper-based systems like CuI or CuBr are effective for certain C-N coupling reactions leading to quinazolines. frontiersin.org Palladium catalysts, often in combination with specific ligands, are used for cross-coupling and carbonylation reactions. digitellinc.comnih.gov

In oxidative cyclization methods, the oxidant itself can be considered a promoter. Systems like laccase/DDQ and K₂S₂O₈ have proven effective. rsc.orgmdpi.com In some cases, catalyst-free conditions are achievable, relying on the inherent reactivity of the starting materials under specific thermal or microwave conditions. researchgate.net

The synthesis of 2-chloromethyl-4-methylquinazoline has been reported using phosphoric acid as a catalyst for the reaction between o-aminoacetophenone and 2-chloroacetamide (B119443) in ethanol.

Temperature, Pressure, and Stoichiometry Effects on Reaction Outcomes

Temperature is a critical parameter in quinazoline synthesis. Many of the reported procedures require elevated temperatures to proceed at a reasonable rate. For example, the synthesis of 2-chloromethyl-4-methylquinazoline from o-aminoacetophenone and 2-chloroacetamide is carried out at reflux in ethanol. Multi-component reactions for quinazolinone synthesis can also be performed under classical heating at temperatures around 120 °C or under microwave irradiation at 140 °C. researchgate.net

The stoichiometry of the reactants can have a dramatic effect on the yield. In the synthesis of 2-chloromethyl-4(3H)-quinazolinones, increasing the amount of chloroacetonitrile from 1.0 to 3.0 equivalents relative to the o-anthranilic acid substrate was found to significantly improve the yield. nih.govijprajournal.com

Below are interactive data tables summarizing the optimization of reaction conditions for the synthesis of 2-chloromethyl-4(3H)-quinazolinone, a key precursor, and outlining general conditions for the conversion to 4-alkoxyquinazolines.

Optimization of 2-Chloromethyl-4(3H)-quinazolinone Synthesis

Based on the reaction of 5-bromo-2-aminobenzoic acid with chloroacetonitrile.

| Entry | Equivalents of Chloroacetonitrile | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1.0 | Methanol | 2 | 35 | nih.gov |

| 2 | 2.0 | Methanol | 2 | 58 | nih.gov |

| 3 | 3.0 | Methanol | 2 | 77 | nih.gov |

General Conditions for Conversion of 4(3H)-Quinazolinones to 4-Alkoxyquinazolines

| Step | Reaction | Typical Reagents | Typical Solvents | General Conditions | Reference |

|---|---|---|---|---|---|

| 1 | Chlorination | POCl₃ or SOCl₂ | Toluene or neat | Reflux | semanticscholar.orgresearchgate.net |

| 2 | Alkoxylation | Sodium Ethoxide (NaOEt) | Ethanol | Room temperature to reflux | mdpi.com |

Advanced Purification and Isolation Techniques for this compound

The purification of this compound and its analogs is crucial to remove impurities and isolate the target compound with high purity. Several advanced techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of and purifying quinazoline derivatives. A patent for the synthesis of 2-(chloromethyl)-4-methylquinazoline reports achieving a purity of 99.5% as determined by HPLC after a workup procedure involving extraction and solvent evaporation. google.com Another method involves preparative thin-layer chromatography (TLC) for the purification of 4-substituted quinazoline derivatives, which is noted for being an easy and effective technique. youtube.com

Crystallization is another common and effective purification technique. After synthesis, the crude product can be precipitated, filtered, and then recrystallized from a suitable solvent or solvent mixture to obtain a highly pure solid. For example, in the synthesis of 2-chloromethylquinazolin-4(3H)-one derivatives, the precipitate is collected by filtration and washed with methanol and water. nih.gov In another instance, a suspension of crude product in methanol is heated and then cooled to induce crystallization, followed by filtration and drying. google.com

The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the compound. A combination of these techniques is often employed to achieve the highest purity.

Table 2: Purification Techniques for Quinazoline Derivatives

| Technique | Description | Purity Achieved (in Analogs) |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | 99.5% google.com |

| Preparative Thin-Layer Chromatography (TLC) | A chromatographic technique used to separate mixtures of substances, where the separated compounds can be recovered. | Not specified, but noted as "easily purified". youtube.com |

| Crystallization | A process where a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. | Not explicitly quantified, but used to obtain final products. google.comnih.gov |

Chemical Reactivity and Targeted Derivatization Studies of 2 Chloromethyl 4 Ethoxyquinazoline

Reactivity Profile of the Chloromethyl Group in 2-(Chloromethyl)-4-ethoxyquinazoline

The chloromethyl group attached to the C2 position of the quinazoline (B50416) ring is a highly reactive electrophilic center, making it a prime site for various chemical transformations. Its reactivity is analogous to that of benzylic halides, which are known to readily participate in nucleophilic substitution and other reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr) and Mechanistic Considerations

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. The specific mechanism of this substitution (SN1 or SN2) is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Reactions: Given that the chloromethyl group is a primary alkyl halide, it is highly susceptible to SN2 reactions. In this mechanism, a nucleophile attacks the carbon atom in a concerted step, leading to the displacement of the chloride ion. This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents. For instance, reactions with amines, thiols, and alkoxides would be expected to proceed via an SN2 mechanism. The use of 2-(chloromethyl)-4-methylquinazoline (B46745) in reactions with various amines to form substituted aminomethylquinazolines is a well-documented example of this type of reactivity. ijirset.com

SN1 Reactions: An SN1 mechanism, which proceeds through a carbocation intermediate, is less common for primary halides but can be facilitated under specific conditions, such as in the presence of a strong Lewis acid or in highly polar, protic solvents that can stabilize the resulting carbocation. The stability of the potential quinazolin-2-ylmethyl carbocation would be a key factor in determining the feasibility of an SN1 pathway.

SNAr Reactions: Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of the quinazoline ring itself, particularly at positions 2 and 4 when activated by electron-withdrawing groups and bearing a good leaving group. While the chloromethyl group itself undergoes nucleophilic substitution at the methylene (B1212753) carbon, the electronic influence of the quinazoline ring is significant. The reactivity of the chloro-substituent at the 4-position of 2-ethoxy-4-chloroquinazoline towards various nitrogen nucleophiles highlights the susceptibility of the quinazoline ring to SNAr reactions. scispace.comresearchgate.net

The following table provides examples of nucleophilic substitution reactions on related 2-(chloromethyl)quinazoline (B1630927) systems.

| Nucleophile | Product | Reaction Conditions | Reference |

| Various amines | 2-(Aminomethyl)-4-methylquinazolines | Base, anhydrous conditions | ijirset.com |

| Anilines | 4-Anilino-2-(chloromethyl)quinazoline derivatives | Chlorination and condensation | mdpi.com |

Elimination Reactions and Rearrangement Pathways

While nucleophilic substitution is the predominant reaction pathway, elimination reactions can occur under strongly basic conditions, especially with sterically hindered bases. This would lead to the formation of a 2-methylene-1,2-dihydroquinazoline derivative. However, literature specifically detailing elimination reactions for this compound is scarce.

Rearrangement pathways for the chloromethyl group on a quinazoline ring are not commonly reported. However, in related heterocyclic systems, rearrangements involving exocyclic groups can sometimes be induced under thermal or photochemical conditions, though this is not a primary reactivity mode for this compound.

Oxidative Transformations Involving the Chloromethyl Moiety

The chloromethyl group can be oxidized to the corresponding aldehyde, providing a valuable synthetic route to 2-formylquinazoline derivatives. Various oxidizing agents can be employed for this transformation, such as dimethyl sulfoxide (B87167) (DMSO) based oxidations (e.g., Swern or Moffatt oxidation) or using other selective oxidizing agents. The resulting 2-formylquinazolines are versatile intermediates for further derivatization. Recent studies have shown metal-free aerobic oxidation methods for the synthesis of quinazolinones in DMSO, which could potentially be adapted for the oxidation of the chloromethyl group. gaylordchemical.comrsc.org

Chemical Transformations Involving the Ethoxy Substituent of this compound

The ethoxy group at the C4 position of the quinazoline ring is generally more stable than the chloromethyl group at C2. However, it can undergo specific chemical transformations under appropriate conditions.

Cleavage and Hydrolysis Reactions of the Ethoxy Group

The ether linkage of the ethoxy group can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, leading to the formation of 2-(chloromethyl)quinazolin-4(3H)-one and ethyl halide.

Hydrolysis of the ethoxy group to the corresponding quinazolinone can also be achieved under acidic or basic conditions, although forcing conditions may be required. The reactivity of the related 2-ethoxy-4-chloroquinazoline shows that the ethoxy group can be stable while the chloro group at the 4-position is substituted. scispace.comresearchgate.net This suggests that selective reactions at the chloromethyl group can likely be performed without affecting the ethoxy group under neutral or mildly basic conditions.

The table below summarizes typical conditions for ether cleavage.

| Reagent | Product Type | General Conditions | Reference |

| HBr or HI | Alcohol/Phenol and Alkyl Halide | Strong acid, heat | masterorganicchemistry.commasterorganicchemistry.com |

| BBr₃ | Alcohol/Phenol and Alkyl Bromide | Anhydrous, often at low temperature | masterorganicchemistry.com |

Functional Group Interconversions of Alkoxy Substituents

The ethoxy group can potentially be interconverted to other functional groups. For example, transetherification with another alcohol under acidic catalysis could replace the ethoxy group with a different alkoxy group, although this is often a less efficient process. More practically, cleavage to the quinazolinone followed by re-alkylation or conversion to a 4-chloroquinazoline (B184009) derivative provides a more versatile route to functional group interconversion at this position. The synthesis of 2-ethoxy-4-chloroquinazoline from 2-ethoxy-4(3H)quinazolinone using phosphorus oxychloride is a key step that enables further derivatization at the 4-position. scispace.comresearchgate.net

Intrinsic Reactivity of the Quinazoline Ring System in this compound

The quinazoline ring, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, possesses a complex electronic landscape that influences its susceptibility to various chemical transformations.

The quinazoline ring system is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, electrophilic attack on the benzene portion of the ring is possible under forcing conditions. For the parent quinazoline, the predicted order of reactivity for electrophilic substitution is at positions 8 > 6 > 5 > 7. nih.gov Nitration is a known electrophilic substitution reaction for quinazolines, typically occurring at the 6-position when conducted with fuming nitric acid in concentrated sulfuric acid. nih.gov

The pyrimidine moiety of the quinazoline ring is electron-deficient and, therefore, susceptible to nucleophilic attack, particularly at positions 4 and 2. nih.gov In this compound, the 4-position is already substituted with an ethoxy group. While this group can be displaced by strong nucleophiles in related 4-chloroquinazolines, the ethoxy group is a poorer leaving group than a halide. researchgate.net

Nevertheless, the quinazoline ring is highly reactive towards anionic reagents which can add across the C3=N4 double bond to form 3,4-dihydroquinazolines. nih.gov Reagents such as organometallic species (e.g., Grignard reagents, organolithium compounds) and other strong nucleophiles could potentially add to the 4-position, leading to the formation of 4-substituted-4-ethoxy-3,4-dihydroquinazoline derivatives. The electrophilicity of the C4 position is a key feature of the quinazoline scaffold. researchgate.netacs.org

The quinazoline ring system can undergo both reduction and oxidation, often selectively at the pyrimidine portion of the molecule.

Reduction: Catalytic hydrogenation of quinazolines can lead to the reduction of the pyrimidine ring. For instance, the use of palladium or platinum oxide catalysts can reduce 4(3H)-quinazolinones to the corresponding 1,2,3,4-tetrahydro derivatives. researchgate.net Applying similar conditions to this compound would likely result in the reduction of the C3=N4 and C1=N2 bonds, yielding a tetrahydroquinazoline (B156257) derivative. The specific outcome would depend on the catalyst and reaction conditions employed.

Oxidation: Oxidation of the quinazoline ring typically occurs at the nitrogen atoms or benzylic positions.

N-Oxidation: Treatment of quinazolines with oxidizing agents like peroxy acids can lead to the formation of N-oxides. nih.gov For this compound, oxidation could potentially yield the corresponding N1-oxide, N3-oxide, or a mixture of both. nih.gov The pyrimidine nucleus is, however, susceptible to ring-opening under certain oxidative conditions. nih.gov

Oxidation to Quinazolinones: Oxidation can also convert a substituted quinazoline into a quinazolinone. For example, oxidation of quinazoline with hydrogen peroxide in acidic conditions can yield 3,4-dihydro-4-oxoquinazoline. nih.gov In the case of this compound, oxidation could potentially lead to the formation of 2-(chloromethyl)quinazolin-4(3H)-one, although this would involve the cleavage of the ethyl group from the ethoxy substituent. More commonly, such quinazolinones are synthesized from anthranilic acids. nih.govnih.gov

Oxidation of the Chloromethyl Group: While this section focuses on the ring system, it is worth noting that the chloromethyl group itself could be susceptible to oxidation to an aldehyde or carboxylic acid under appropriate conditions, although this would compete with reactions on the heterocyclic ring.

Rational Derivatization Strategies for Analytical and Mechanistic Investigations

The presence of the highly reactive chloromethyl group at the 2-position provides a versatile handle for the synthesis of a wide array of derivatives for analytical and mechanistic purposes.

The 2-(chloromethyl) group is an excellent electrophile that readily undergoes nucleophilic substitution (S_N2) reactions with a variety of nucleophiles. This allows for the straightforward introduction of different moieties that can enhance spectroscopic signals for techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), or introduce a chromophore for UV-Vis spectroscopy. rsc.org

These derivatization reactions can be used to confirm the structure of the parent compound or to create a library of related compounds for further studies. The introduction of specific functional groups can also alter the solubility and chromatographic behavior of the molecule, facilitating its purification and analysis.

| Nucleophile | Derivative Structure | Purpose of Derivatization | Potential Analytical Enhancement |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | 2-((R₂N)methyl)-4-ethoxyquinazoline | Introduce specific side chains, alter polarity. | Distinct NMR signals from the new R groups; characteristic fragmentation in MS. |

| Thiol (RSH) | 2-((RS)methyl)-4-ethoxyquinazoline | Introduce sulfur-containing moieties. | Unique chemical shifts for protons adjacent to sulfur in ¹H NMR; specific isotopic patterns if sulfur-34 (B105110) is used. |

| Azide (B81097) (N₃⁻) | 2-(Azidomethyl)-4-ethoxyquinazoline | Precursor for "click" chemistry or reduction to an amine. | Characteristic IR stretch for the azide group; can be used to attach reporter groups. |

| Fluorinated Phenoxide (Ar-O⁻) | 2-((ArO)methyl)-4-ethoxyquinazoline | Introduce a fluorine tag for ¹⁹F NMR. | Simple and highly sensitive detection by ¹⁹F NMR spectroscopy. |

| Phosphine (PR₃) | [2-((R₃P)methyl)-4-ethoxyquinazoline]⁺Cl⁻ | Create a phosphonium (B103445) salt for ³¹P NMR. | Direct observation and quantification by ³¹P NMR. |

To investigate reaction mechanisms or to track the metabolic fate of this compound, specifically designed chemical probes can be synthesized. These probes often contain isotopic labels or reporter groups.

Isotopically Labeled Probes: Synthesis of this compound with isotopic labels such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can provide valuable mechanistic information. For instance, a ¹³C-label in the chloromethyl group would allow for the unambiguous tracking of this carbon atom through a reaction sequence using ¹³C NMR or mass spectrometry. The synthesis could be adapted from known procedures for similar structures by using isotopically labeled starting materials, such as labeled chloroacetonitrile (B46850). nih.govchemicalbook.com

Reporter-Tagged Probes: The chloromethyl group is an ideal site for the introduction of reporter tags.

Fluorescent Probes: Reaction with a fluorescent amine or thiol would attach a fluorophore to the quinazoline scaffold. Such probes are invaluable for bio-imaging studies to determine the subcellular localization of the molecule. Quinazolinone-based fluorescent probes have been developed for detecting various analytes. nih.gov

Biotinylated Probes: Introducing a biotin (B1667282) moiety via a suitable linker attached to the 2-methyl position would create a probe for affinity-based pull-down experiments. These experiments are designed to identify the protein targets of a bioactive compound.

Photoaffinity Probes: Incorporation of a photo-reactive group, such as an azido- or diazirine-substituted phenyl group, via nucleophilic substitution at the chloromethyl position would generate a photoaffinity label. Upon photoactivation, this probe would covalently bind to its biological target, allowing for its identification.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloromethyl 4 Ethoxyquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-(chloromethyl)-4-ethoxyquinazoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system, the chloromethyl group, and the ethoxy group. Based on data from structurally similar compounds, such as 2-chloromethyl-4-methyl-quinazoline and other quinazoline derivatives, the expected chemical shifts (δ) are detailed below. mdpi.comresearchgate.net

The aromatic protons on the benzene (B151609) ring portion of the quinazoline nucleus typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (singlet, doublet, triplet, etc.) are influenced by the electron-donating ethoxy group at position 4. The proton at position 5 is often the most downfield due to the anisotropic effect of the adjacent nitrogen atom and the ethoxy group.

The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The electronegative chlorine atom significantly deshields these protons, causing them to appear at a lower field than typical alkyl protons.

The ethoxy group will present as a quartet and a triplet. The methylene protons (-OCH₂CH₃) adjacent to the oxygen atom are deshielded and are expected to appear as a quartet around δ 4.0-4.5 ppm. These protons are split by the adjacent methyl protons. The terminal methyl protons (-OCH₂CH₃) will resonate as a triplet further upfield, typically in the range of δ 1.3-1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | Multiplet |

| Chloromethyl Protons (-CH₂Cl) | 4.5 - 5.0 | Singlet |

| Methylene Protons (-OCH₂CH₃) | 4.0 - 4.5 | Quartet |

| Methyl Protons (-OCH₂CH₃) | 1.3 - 1.6 | Triplet |

Note: The predicted values are based on the analysis of structurally related quinazoline derivatives. mdpi.comresearchgate.net

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms.

The carbon atoms of the quinazoline ring are expected to appear in the aromatic region of the spectrum, typically between δ 110 and 165 ppm. The carbons directly bonded to nitrogen atoms (C-2 and C-4) and the bridgehead carbons (C-4a and C-8a) will have characteristic chemical shifts influenced by the heteroatoms. Specifically, C-2, bearing the chloromethyl group, and C-4, with the ethoxy substituent, will be significantly affected.

The carbon atom of the chloromethyl group (-CH₂Cl) is expected to resonate in the range of δ 40-45 ppm, shifted downfield due to the attached chlorine atom. The ethoxy group carbons will show a signal for the methylene carbon (-OCH₂) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) in the upfield region, typically around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinazoline Ring Carbons | 110 - 165 |

| Chloromethyl Carbon (-CH₂Cl) | 40 - 45 |

| Methylene Carbon (-OCH₂CH₃) | 60 - 65 |

| Methyl Carbon (-OCH₂CH₃) | 14 - 16 |

Note: The predicted values are based on the analysis of structurally related quinazoline derivatives. mdpi.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between the aromatic protons on the quinazoline ring and to verify the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signals for the chloromethyl group, the ethoxy group, and the protonated carbons of the quinazoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the three-dimensional structure of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₁₁H₁₁ClN₂O), the expected molecular weight is approximately 222.67 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z 222. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 224 with about one-third the intensity of the molecular ion peak would be a characteristic feature, confirming the presence of one chlorine atom. chempap.org

Common fragmentation pathways for quinazoline derivatives often involve the loss of substituents and the cleavage of the heterocyclic ring. For this compound, potential fragmentation could include the loss of a chlorine radical (Cl•) to give a fragment at m/z 187, or the loss of the chloromethyl radical (•CH₂Cl) to yield a fragment at m/z 173. Further fragmentation of the ethoxy group, such as the loss of an ethylene (B1197577) molecule (C₂H₄), is also plausible.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Significance |

| 222/224 | [M]⁺˙ / [M+2]⁺˙ | Molecular ion and its isotope peak, confirming molecular formula and presence of chlorine. |

| 187 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 173 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry and data from related structures.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, this would result in a prominent peak at m/z 223 (and a corresponding [M+H+2]⁺ peak at m/z 225). mdpi.com

Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. In an MS/MS experiment, the [M+H]⁺ ion is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide detailed insights into the molecule's structure and connectivity. The fragmentation pathways in ESI-MS/MS can differ from those in EI-MS but often involve the loss of neutral molecules such as HCl or C₂H₄ from the protonated parent molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that correspond to the vibrational frequencies of its constituent bonds. By analyzing the IR spectra of analogous quinazoline derivatives, the expected spectral features for the title compound can be reliably inferred. researchgate.netresearchgate.net

The quinazoline core itself gives rise to several distinct vibrations. Strong absorption bands are typically observed in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which are attributable to the C=C and C=N stretching vibrations of the aromatic and pyrimidine (B1678525) rings. researchgate.net Additional bands with variable intensity in the 1500–1300 cm⁻¹ range also originate from these aromatic ring vibrations. researchgate.net

Key functional groups attached to the quinazoline scaffold will produce the following characteristic signals:

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the ethoxy and chloromethyl groups will be observed in the 2980-2850 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the ethoxy group is anticipated to produce a strong absorption band in the 1275–1200 cm⁻¹ region, which is characteristic of aryl-alkyl ethers. researchgate.net

C-N Stretching: The C-N stretching vibrations within the quinazoline ring are expected in the 1335-1250 cm⁻¹ range. mdpi.com

The IR spectrum, therefore, provides a rapid and effective method for confirming the presence of the core quinazoline structure and its key substituents. The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Medium | Stretching |

| Aliphatic C-H (Ethoxy, -CH₂) | 2980-2850 | Medium | Stretching |

| Quinazoline Ring (C=C, C=N) | 1635-1475 | Strong | Ring Stretching |

| Aryl-Alkyl Ether (C-O) | 1275-1200 | Strong | Asymmetric Stretching |

| C-N | 1335-1250 | Medium | Stretching |

| C-Cl | 800-600 | Medium-Strong | Stretching |

X-ray Crystallography for Definitive Absolute Structure Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, only X-ray crystallography can deliver an unambiguous determination of the absolute three-dimensional structure of a molecule in the solid state. This technique is the gold standard for elucidating bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the molecular structure of a crystalline solid. Although specific SCXRD data for this compound is not publicly available, analysis of the crystal structures of related quinazoline derivatives provides significant insight into the expected structural parameters. evitachem.comtandfonline.com For instance, studies on 4-anilinoquinazolines have revealed that the quinazoline ring system is planar. nih.gov

In a hypothetical SCXRD study of this compound, a suitable single crystal would be grown from an appropriate solvent. This crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of each atom in the molecule.

The expected findings from such a study would include:

Confirmation of the planar nature of the quinazoline ring system.

Precise bond lengths and angles for all constituent atoms. For example, the C-Cl, C-O, and various C-N and C-C bond lengths would be determined with high precision.

The conformation of the ethoxy and chloromethyl substituents relative to the quinazoline ring.

Information on the crystal packing, including any intermolecular interactions such as π-π stacking between the quinazoline rings or other non-covalent interactions.

Following the initial solution of the crystal structure from the diffraction data, a process of refinement is undertaken to improve the accuracy and reliability of the model. This involves adjusting atomic positions, thermal parameters, and site occupancies to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. The quality of the final refined structure is assessed by parameters such as the R-factor, which should be as low as possible for a well-refined structure.

Conformational analysis, informed by the refined crystallographic data, would reveal the preferred spatial arrangement of the substituents. The rotational freedom around the C-O bond of the ethoxy group and the C-C bond of the chloromethyl group would be of particular interest. The observed conformation in the solid state is the result of a balance between intramolecular steric effects and intermolecular packing forces within the crystal lattice. For example, studies on other substituted quinazolines have shown that the orientation of substituents can be influenced by hydrogen bonding and other intermolecular forces. nih.gov

Complementary Spectroscopic and Chromatographic Techniques in Structural Research

While IR and X-ray crystallography are powerful tools, a comprehensive structural elucidation relies on a suite of complementary analytical techniques. UV-Vis spectroscopy provides information about the electronic properties of the molecule, while chromatographic methods are indispensable for assessing purity, a critical prerequisite for accurate structural analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724), is expected to show characteristic absorption bands. Based on data from other quinazoline derivatives, two main absorption bands are anticipated. researchgate.net

A band at shorter wavelengths, generally in the range of 240–300 nm, can be attributed to π → π* transitions within the aromatic quinazoline ring system. researchgate.net A second band at longer wavelengths, often between 310–425 nm, is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring. researchgate.net The exact position and intensity of these bands can be influenced by the substituents on the quinazoline ring. The ethoxy group, being an electron-donating group, may cause a slight red shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted quinazoline.

Before undertaking detailed structural analysis, it is essential to ensure the purity of the compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing the purity of organic compounds.

For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method would be highly suitable. researchgate.nettandfonline.comtandfonline.com In this technique, the compound is passed through a column containing a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity of the sample is determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. The development of a validated HPLC method is crucial for quality control and for ensuring that the sample used for spectroscopic and crystallographic analysis is free from significant impurities, which could otherwise complicate data interpretation. chemicalbook.com

Gas Chromatography (GC) can also be employed, particularly if the compound is thermally stable and volatile. jove.com In GC, the sample is vaporized and passed through a column with a gaseous mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The resulting chromatogram provides a purity profile similar to that of HPLC.

Computational and Theoretical Investigations of 2 Chloromethyl 4 Ethoxyquinazoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 2-(chloromethyl)-4-ethoxyquinazoline. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Ab Initio Methods in Electronic Structure Studies

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to obtain a high-accuracy description of the electronic wavefunction of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate fundamental properties. For instance, these calculations can determine ionization potential, electron affinity, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity. While computationally intensive, ab initio methods provide a benchmark for other computational techniques and are essential for a precise understanding of the molecule's electronic behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a widely used method for studying quinazoline (B50416) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netufms.br DFT calculations are particularly effective for determining the ground state geometry and energetics of this compound. By using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry to find the most stable arrangement of atoms. researchgate.netufms.br These calculations yield important data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which can reveal the relative stability of different isomers or conformers. researchgate.net The electronic properties derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical reactivity and kinetic stability. physchemres.org

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical yet plausible data based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not available in the cited literature.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.78 |

| C-O (ethoxy) | 1.37 | |

| O-C (ethyl) | 1.45 | |

| C-N (quinazoline) | 1.32 | |

| Bond Angles (°) | C-C-Cl | 110.5 |

| C-O-C (ethoxy) | 118.0 | |

| N-C-N (quinazoline) | 125.0 | |

| Dihedral Angles (°) | C(ring)-C-O-C(ethyl) | 85.0 |

Semi-Empirical and Molecular Mechanics Approaches for Conformational Sampling

For larger systems or for a broader exploration of the conformational space, semi-empirical and molecular mechanics methods are valuable. Semi-empirical methods, such as AM1, simplify the quantum mechanical calculations by using parameters derived from experimental data. researchgate.net These methods are faster than ab initio or DFT approaches and can be used for an initial, broad conformational search. Molecular mechanics (MM) methods, like MM+, go a step further by treating the molecule as a collection of atoms interacting through a force field. researchgate.net This approach is computationally very efficient, making it ideal for sampling a wide range of possible conformations of the flexible ethoxy and chloromethyl groups attached to the quinazoline core. cwu.edu The results of these broader searches can then be refined using more accurate DFT or ab initio methods on the most promising low-energy conformers.

Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Analysis

Molecular modeling and dynamics simulations offer a way to understand the time-dependent behavior and interactions of this compound, providing a bridge between its static structure and its function in a dynamic environment.

Conformational Landscape and Stability of this compound

The presence of rotatable bonds in the chloromethyl and ethoxy substituents means that this compound can exist in multiple conformations. researchgate.net Computational methods can map out the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. cwu.edu The orientation of the ethoxy group relative to the quinazoline ring is of particular interest, as it can influence intermolecular interactions. Similarly, the rotation around the C-C bond of the chloromethyl group can lead to different spatial arrangements. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can be used to explore this conformational landscape and determine the relative populations of different conformers at a given temperature. abap.co.inresearchgate.net

Table 2: Illustrative Conformational Analysis of this compound This table presents hypothetical yet plausible data based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not available in the cited literature.

| Conformer | Dihedral Angle (C(ring)-C-O-C(ethyl)) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | ~0° (syn-planar) | +2.5 |

| 2 | ~90° (perpendicular) | 0.0 |

| 3 | ~180° (anti-planar) | +3.0 |

Influence of Solvation Models on Theoretical Predictions

The properties of a molecule can be significantly affected by its environment, particularly in a solvent. Computational solvation models are used to account for these effects. youtube.com Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. diva-portal.orgnih.gov These models are efficient for calculating the impact of the solvent on the geometry and electronic structure of this compound. Explicit solvation models, on the other hand, involve simulating the individual solvent molecules around the solute. While much more computationally demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding the molecule's behavior in solution. The choice of solvation model can influence the predicted conformational preferences and reactivity of the molecule. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational NMR Chemical Shift Prediction and Correlation

No published studies containing computationally predicted ¹H or ¹³C NMR chemical shifts for this compound were found. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate and correlate these shifts with experimental data to validate the computational model.

Vibrational Frequency Analysis for IR and Raman Spectra Interpretation

A vibrational frequency analysis for this compound, which would provide theoretical IR and Raman spectra, is not available in the reviewed literature. This type of analysis helps in assigning experimental vibrational bands to specific molecular motions.

Reaction Pathway Analysis and Mechanistic Insights via Computational Chemistry

Transition State Characterization and Reaction Barrier Determination

There is no available research detailing the computational characterization of transition states or the determination of reaction barriers for reactions involving this compound. This information is crucial for understanding reaction kinetics and mechanisms at a molecular level.

Energy Profiles and Reaction Kinetics Modeling

Similarly, the energy profiles and kinetic models for reactions of this compound have not been a subject of published computational studies.

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

While Frontier Molecular Orbital (FMO) theory is a common approach to understanding the reactivity of molecules, specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other electronic descriptors for this compound are not documented in the accessible scientific literature.

Role of 2 Chloromethyl 4 Ethoxyquinazoline As a Key Synthetic Building Block

Precursor in the Rational Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the chloromethyl group in 2-(chloromethyl)-4-ethoxyquinazoline makes it an excellent electrophilic partner for a wide array of nucleophiles. This reactivity is the cornerstone of its utility in elaborating the quinazoline (B50416) scaffold and constructing more complex fused heterocyclic systems.

Elaboration into Novel Quinazoline-Based Architectures

The primary mode of elaboration for this compound involves the nucleophilic substitution of the chloride ion. This reaction is readily achieved with a variety of nucleophiles, including amines, alcohols, and thiols, leading to a diverse range of 2-substituted-4-ethoxyquinazolines. These substitution reactions are fundamental in modifying the quinazoline core to explore structure-activity relationships (SAR) in drug discovery programs.

For instance, the reaction with primary or secondary amines yields 2-(aminomethyl)-4-ethoxyquinazoline derivatives. The nature of the amine can be varied extensively, introducing different alkyl, aryl, or heterocyclic moieties. This approach has been instrumental in the synthesis of compounds with potential biological activities. While specific examples for the 4-ethoxy derivative are not extensively documented in publicly available literature, the analogous reactions of other 2-(chloromethyl)quinazoline (B1630927) derivatives are well-established, suggesting a similar reactivity profile. mdpi.com

The following table illustrates the types of novel quinazoline-based architectures that can be synthesized from this compound through nucleophilic substitution reactions.

| Nucleophile | Resulting Functional Group at C2-methylene | Potential Derivative Class |

| Primary/Secondary Amine | Substituted Aminomethyl | 2-(Aryl/Alkylaminomethyl)-4-ethoxyquinazolines |

| Alcohol/Phenol | Alkoxy/Aryloxymethyl | 2-(Alkoxy/Aryloxymethyl)-4-ethoxyquinazolines |

| Thiol/Thiophenol | Alkyl/Arylthiomethyl | 2-(Alkyl/Arylthiomethyl)-4-ethoxyquinazolines |

| Azide (B81097) | Azidomethyl | 2-Azidomethyl-4-ethoxyquinazoline |

These reactions significantly expand the chemical space around the quinazoline scaffold, allowing for the fine-tuning of physicochemical and pharmacological properties.

Construction of Fused Heterocycles Utilizing the Chloromethyl Group

The reactive chloromethyl group of this compound serves as a key handle for the construction of fused heterocyclic systems. This is typically achieved through reactions with bifunctional nucleophiles, where an initial nucleophilic attack on the chloromethyl group is followed by an intramolecular cyclization.

A prominent example of this strategy is the synthesis of triazolo[1,5-c]quinazolines. Although direct literature for the 4-ethoxy derivative is sparse, the reaction of analogous 4-hydrazinoquinazolines with various reagents to form the triazole ring is a well-known synthetic route. pensoft.net It is conceivable that this compound could be converted to a suitable precursor that then undergoes cyclization to form a fused triazole ring.

Similarly, the synthesis of pyrimido[1,2-c]quinazolines often involves the reaction of a quinazoline derivative with a three-carbon unit. evitachem.com The chloromethyl group of this compound can act as an anchor point for building such fused systems. For example, reaction with a nucleophile that also contains a latent electrophilic or nucleophilic site can set the stage for a subsequent cyclization to form the pyrimidine (B1678525) ring.

The general strategies for constructing fused heterocycles from this compound are summarized below:

| Reagent Type | Fused Heterocycle | General Reaction |

| Hydrazine derivatives | Triazoloquinazolines | Initial substitution followed by intramolecular cyclization |

| Amidines or guanidines | Imidazoquinazolines | Stepwise construction of the imidazole (B134444) ring |

| β-Ketoesters or malonates | Pyrimidoquinazolines | Formation of an intermediate followed by ring closure |

These synthetic routes, largely extrapolated from related quinazoline systems, highlight the potential of this compound in generating novel, polycyclic scaffolds of medicinal interest.

Utilization in Chemical Libraries and Scaffold Diversity Generation

In modern drug discovery, the creation of chemical libraries containing a multitude of structurally diverse compounds is paramount for identifying new lead molecules. This compound, with its reactive handle, is an ideal starting point for the generation of such libraries through both parallel synthesis and diversity-oriented synthesis (DOS).

In parallel synthesis, a common scaffold is reacted with a large set of building blocks to rapidly generate a library of related compounds. The straightforward nucleophilic substitution at the chloromethyl position allows for the efficient production of a library of 2-substituted-4-ethoxyquinazolines. By employing a diverse range of amines, alcohols, and thiols, a focused library can be created to probe the SAR of a particular biological target. This approach is particularly valuable in the lead optimization phase of drug discovery. beilstein-journals.org

Diversity-oriented synthesis aims to create libraries of compounds with high scaffold diversity, exploring a wider range of chemical space. nih.govnih.gov this compound can serve as a versatile starting material in DOS strategies. The chloromethyl group can participate in various cyclization reactions, leading to different fused ring systems, as discussed in the previous section. By systematically varying the reaction partners and conditions, a single starting material can give rise to a multitude of distinct molecular frameworks.

Development of Chemical Probes and Tools for Fundamental Mechanistic Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. These molecules are often designed to interact with a specific protein or enzyme and are typically equipped with a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, for detection and isolation of the target.

The reactive nature of this compound makes it a suitable precursor for the synthesis of chemical probes. For example, a fluorescent probe could be synthesized by reacting the chloromethyl group with an amine-containing fluorophore. Such a probe, if it retains affinity for a biological target of the quinazoline scaffold, could be used in fluorescence microscopy to visualize the subcellular localization of the target. nih.gov

Similarly, a biotinylated probe can be prepared by attaching a biotin molecule through a suitable linker to the 2-position of the quinazoline. nih.gov This type of probe is invaluable for affinity purification of target proteins, allowing for their identification and further characterization.

The development of such probes from this compound would be a significant contribution to understanding the mechanism of action of quinazoline-based bioactive compounds.

Synthesis of Analytical Standards and Reference Materials for Related Compounds

In pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and the identification and control of impurities are critical. This requires the availability of high-purity analytical standards and reference materials.

This compound itself can serve as a key starting material or a potential impurity in the synthesis of more complex quinazoline-based drugs. For instance, in the synthesis of the antidiabetic drug linagliptin, the related compound 2-(chloromethyl)-4-methylquinazoline (B46745) is a key intermediate and a potential impurity that needs to be monitored. researchgate.net A validated HPLC method has been developed for the quantification of this impurity, highlighting the importance of having a well-characterized reference standard. researchgate.net

By analogy, this compound would be an essential reference material for any drug substance synthesized from it. Its availability in high purity is crucial for the development and validation of analytical methods, such as HPLC, to ensure the quality and safety of the final drug product. nih.govresearchgate.net

Contributions to the Advancement of New Organic Synthetic Methodologies

The study of the reactivity of versatile building blocks like this compound can lead to the development of new and improved synthetic methodologies. The predictable reactivity of the chloromethyl group allows it to be used as a model substrate for testing new coupling reactions or for optimizing existing ones.

For example, the development of more efficient and environmentally friendly methods for nucleophilic substitution reactions could be explored using this compound. This might include the use of novel catalysts, green solvents, or microwave-assisted synthesis to improve reaction times and yields. beilstein-journals.org

Furthermore, the exploration of novel transformations of the chloromethyl group beyond simple substitution could lead to new synthetic strategies. For instance, its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could open up new avenues for the rapid construction of diverse molecular architectures.

While specific literature on the use of this compound in methodology development is not abundant, the principles of synthetic chemistry suggest its potential as a valuable tool for innovation in this field.

Q & A

Q. Q1. What synthetic routes are available for 2-(Chloromethyl)-4-ethoxyquinazoline, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of chloromethyl-substituted quinazolines typically involves cyclization reactions. For example, 2-chloromethyl-4-methylquinazoline derivatives are synthesized by reacting 1-(2-aminophenyl)ethanone with HCl gas under anhydrous conditions, followed by treatment with chloroacetonitrile . To introduce the ethoxy group, nucleophilic substitution of a pre-existing leaving group (e.g., chloro) with ethoxide may be employed. Optimization strategies include:

- Temperature control : Maintaining anhydrous conditions at 60–80°C to prevent hydrolysis of intermediates.

- Catalyst use : Bases like K₂CO₃ or triethylamine to facilitate substitution reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

Yield improvements (>70%) are achievable via iterative purification (e.g., column chromatography) .

Basic Analytical Characterization

Q. Q2. What spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Answer:

- NMR spectroscopy : H NMR identifies the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and chloromethyl resonance (δ 4.5–4.8 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 222.06 for C₁₁H₁₁ClN₂O) confirm molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Elemental analysis : Validates Cl content (~16% for C₁₁H₁₁ClN₂O) .

Advanced Reactivity and Functionalization

Q. Q3. How does the chloromethyl group enable regioselective functionalization, and what competing reactions must be mitigated?

Answer: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki with aryl boronic acids). Key considerations:

- Competing hydrolysis : The chloromethyl group is prone to hydrolysis in aqueous conditions. Use dry solvents and inert atmospheres .

- Regioselectivity : The ethoxy group at position 4 directs electrophilic substitution to position 6/7 of the quinazoline ring. For example, nitration occurs at position 7 due to electronic effects .

- Case study : Reaction with piperazine in DMF at 100°C yields 2-(piperazinomethyl)-4-ethoxyquinazoline, isolated via recrystallization (85% yield) .

Advanced Biological Evaluation

Q. Q4. What methodologies are used to assess the bioactivity of this compound derivatives against bacterial targets?

Answer:

- In vitro antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Enzyme inhibition studies : Kinase or topoisomerase inhibition assays with fluorescence-based readouts (e.g., ATPase activity via malachite green assay) .

- SAR insights : Derivatives with electron-withdrawing groups (e.g., nitro) at position 6 show enhanced activity (MIC = 8 µg/mL) compared to unsubstituted analogs .

Stability and Degradation

Q. Q5. How can hydrolytic stability of the chloromethyl group be evaluated under physiological conditions?

Answer:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC:

- Acidic conditions (pH 1–3) : Rapid hydrolysis to 2-(hydroxymethyl)-4-ethoxyquinazoline (t₁/₂ = 2–4 hours).

- Neutral/basic conditions (pH 7–9) : Slower degradation (t₁/₂ > 24 hours) .

- Stabilization strategies : Lyophilization or formulation in non-aqueous matrices (e.g., PEG) mitigates hydrolysis .

Safety and Handling

Q. Q6. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of HCl vapor during hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

- Storage : In airtight containers under nitrogen at –20°C to prevent moisture ingress .

Advanced Computational Modeling

Q. Q7. How can DFT calculations predict the reactivity of this compound in substitution reactions?

Answer:

- Electrostatic potential maps : Identify electrophilic sites (e.g., chloromethyl carbon with high positive charge) .

- Transition state modeling : Gaussian 09 at the B3LYP/6-31G(d) level predicts activation energy for SN2 reactions (e.g., ΔG‡ = 18–22 kcal/mol for amine substitutions) .

- Solvent effects : PCM models simulate DMF’s role in stabilizing transition states .

Scale-Up Challenges

Q. Q8. What industrial-scale challenges arise in synthesizing this compound, and how are they addressed?

Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling (0–5°C) during chlorination steps .

- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures) for >100 g batches .

- Waste management : Chloride byproducts are neutralized with Ca(OH)₂ to form CaCl₂ sludge for disposal .

Patent and Regulatory Considerations

Q. Q9. What patent precedents exist for quinazoline derivatives, and how do they impact novel compound claims?

Answer:

- Key patents : US Patent 6,544,999 (2003) covers 2-chloromethylquinazolines as kinase inhibitors. Novelty requires distinct substitution patterns (e.g., ethoxy at position 4 vs. methoxy in prior art) .

- Regulatory compliance : Follow ICH guidelines for impurity profiling (e.g., USP <467> for residual solvents) .

Interdisciplinary Applications

Q. Q10. How is this compound utilized in materials science or catalysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |